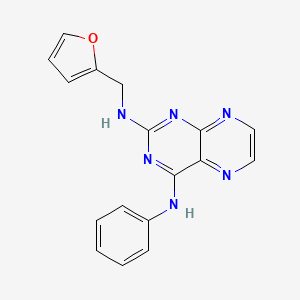

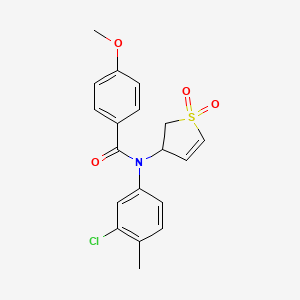

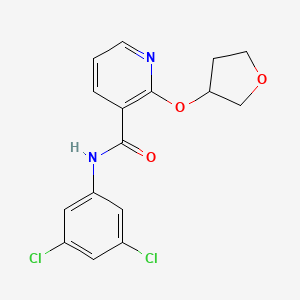

![molecular formula C9H8N2O B2518277 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1368111-06-1](/img/structure/B2518277.png)

1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolopyridine derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

1. Magnetic Materials and Single Molecule Magnets

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-Like Single Molecule Magnets :

- The compound was used as a ligand for coordinating paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating potential applications in magnetic materials (Giannopoulos et al., 2014).

2. Synthesis of Fused Heterocycles

- Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives :

- This research involved the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to obtain pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. The study showcases the compound's utility in synthesizing tricyclic heterocycles, which are valuable in various chemical synthesis applications (El-Nabi, 2004).

3. DNA Research and Unnatural Base Pairs

- Development of an Unnatural Hydrophobic Base Pair :

- Pyrrole-2-carbaldehyde was used to create an unnatural hydrophobic base pair with shape complementarity to 9-methylimidazo[(4,5)-b]pyridine. This research provides valuable insights for the development of unnatural base pairs and the expansion of the genetic alphabet, which has implications in genetics and bioengineering (Mitsui et al., 2003).

4. Synthesis of Anticancer Drug Intermediates

- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde :

- This compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. The study describes a rapid synthetic method for these compounds, highlighting the relevance of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in medicinal chemistry (Wang et al., 2017).

5. Development of Antibacterial Compounds

- Synthesis of Pyrrolopyridine Analogs of Nalidixic Acid :

- A study on the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated potential antibacterial applications. One of the compounds synthesized exhibited in vitro antibacterial activity (Toja et al., 1986).

Wirkmechanismus

Target of Action

The primary target of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition likely occurs through the compound binding to the FGFRs, preventing them from activating downstream signaling pathways .

Biochemical Pathways

Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways are involved in regulating various cellular processes, including cell proliferation and migration . By inhibiting these pathways, the compound can potentially slow down or stop the growth and spread of cancer cells .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It has also been observed to inhibit the migration and invasion of cancer cells .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence signal transduction pathways that regulate cell proliferation, migration, and angiogenesis. The compound forms hydrogen bonds with the backbone carbonyl of specific amino acids in the FGFRs, which is essential for its inhibitory activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells. The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell growth and survival . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of specific amino acids in the FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. Additionally, the compound’s methoxyphenyl motif occupies a hydrophobic pocket in the ATP site, forming van der Waals interactions with amino acid residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory activity against FGFRs, leading to reduced cell proliferation and increased apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with FGFRs play a crucial role in modulating metabolic flux and metabolite levels . Additionally, its metabolism may involve specific enzymes that facilitate its biotransformation and clearance from the body. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical for its biological activity . Transporters and binding proteins facilitate its movement across cell membranes and its distribution to target sites. These interactions are essential for ensuring the compound’s efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization in the cytoplasm, nucleus, or other organelles influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8(6-12)5-7-3-2-4-10-9(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFPWXFKMTZSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

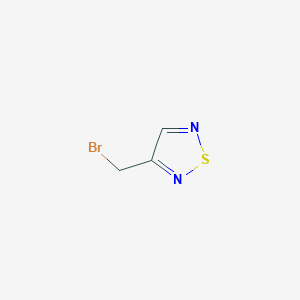

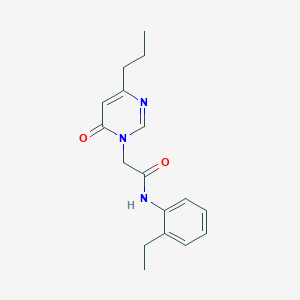

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

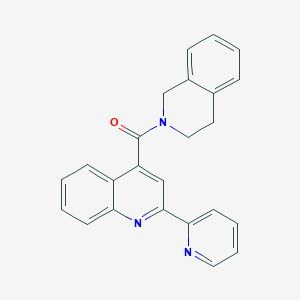

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

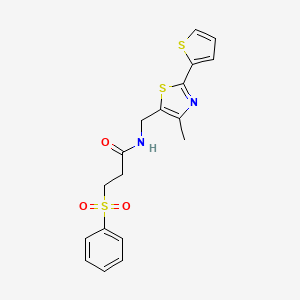

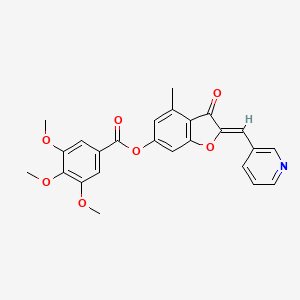

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

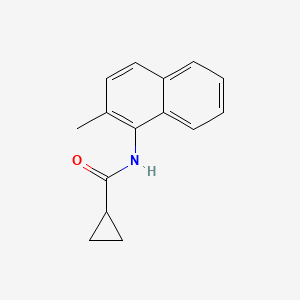

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)